molecular formula C17H30N2 B14616477 N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine CAS No. 58666-82-3

N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine

Cat. No.: B14616477
CAS No.: 58666-82-3
M. Wt: 262.4 g/mol
InChI Key: MBOVVEXOFQXKAY-UHFFFAOYSA-N
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Description

N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a benzene ring substituted with two amine groups at positions 1 and 4, along with alkyl substituents at the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the alkylation of benzene-1,4-diamine with appropriate alkyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,3-diamine: Similar structure but with different substitution pattern.

    N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,2-diamine: Another isomer with different substitution pattern.

    N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine derivatives: Compounds with additional functional groups or modifications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both alkyl and aromatic amine groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

58666-82-3

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

4-N-(5-methylheptan-3-yl)-1-N-propan-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C17H30N2/c1-6-14(5)12-15(7-2)19-17-10-8-16(9-11-17)18-13(3)4/h8-11,13-15,18-19H,6-7,12H2,1-5H3

InChI Key

MBOVVEXOFQXKAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NC1=CC=C(C=C1)NC(C)C

Origin of Product

United States

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